1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoyl-1,6-dihydropyridine-3-carbohydrazide
Description
This compound belongs to the dihydropyridine carbohydrazide class, characterized by a pyridine ring substituted at position 1 with a 4-chlorophenylmethyl group, at position 6 with an oxo group, and at position 3 with a pentanoyl hydrazide moiety.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoylpyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-2-3-4-16(23)20-21-18(25)14-7-10-17(24)22(12-14)11-13-5-8-15(19)9-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHXUQOBRPSXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Heterocyclic Core: The target compound’s pyridine core (six-membered ring with one nitrogen) contrasts with pyridazine analogs (six-membered ring with two adjacent nitrogens).
Substituent Effects: The 4-chlorophenylmethyl group at position 1 in the target compound differs from analogs with 3-methylphenyl () or 2-chlorophenyl () substitutions. Chlorine’s position on the phenyl ring affects steric and electronic interactions, which could modulate pharmacokinetic properties . The N'-pentanoyl hydrazide group in the target compound introduces a flexible aliphatic chain, whereas benzylidene hydrazides () feature rigid aromatic moieties. This flexibility may enhance membrane permeability or metabolic stability .
Physicochemical Properties: The dimethylaminoethyl carboxamide substituent in ’s analog confers a basic nitrogen (pKa ~13.31), enhancing water solubility compared to the target compound’s neutral hydrazide group .
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